![molecular formula C9H10BrClO2 B1523684 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene CAS No. 897955-78-1](/img/structure/B1523684.png)
4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Overview
Description
“4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10BrClO2 . It has a molecular weight of 265.53 .
Synthesis Analysis
The synthesis of similar compounds typically involves the use of phosphorous tribromide in an ice bath, followed by gradual warming and stirring at room temperature for several hours . The solution is then heated in a 90 °C oil bath for 1 hour .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BrClO2/c1-12-4-5-13-9-6-7 (10)2-3-8 (9)11/h2-3,6H,4-5H2,1H3 .Physical And Chemical Properties Analysis
The boiling point of a similar compound, “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene”, is predicted to be 393.0±32.0℃ . The density is 1.371 .Scientific Research Applications
Electrochemical Bromination
Electrochemical bromination of aromatic compounds is a key application in synthesizing brominated organic intermediates. Research by Kulangiappar et al. (2014) demonstrates the electrochemical bromination of 4-methoxy toluene, yielding brominated products through a two-phase electrolysis process. This process involves an aqueous NaBr electrolyte and an organic phase containing the aromatic compound, highlighting the versatility of bromination reactions in modifying aromatic compounds for further chemical synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Halogenation Reactions
Halogenation, including bromination and chlorination, is fundamental in creating halogenated benzene derivatives. Bovonsombat and Mcnelis (1993) explored the use of halogenation reactions for producing polyalkylbenzenes, demonstrating the synthesis of mixed halogenated compounds. Such reactions are critical in the preparation of diverse organic molecules with specific functional groups, showcasing the application of 4-bromo-1-chloro-2-(2-methoxyethoxy)benzene and similar compounds in organic synthesis (Bovonsombat & Mcnelis, 1993).
Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules often requires precisely functionalized intermediates. Kou et al. (2010) reported the synthesis of nonsymmetric pillar[5]arenes using catalytic cyclocondensation, where halogenated intermediates like this compound could potentially play a role in providing specific functional groups required for the synthesis. This research illustrates the importance of halogenated intermediates in constructing complex molecular architectures (Kou et al., 2010).
Industrial Scale-Up of Key Intermediates
In the field of pharmaceuticals, the efficient synthesis of key intermediates is crucial. Zhang et al. (2022) demonstrated an industrial process scale-up for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound structurally similar to this compound. This work underscores the significance of halogenated intermediates in pharmaceutical manufacturing, highlighting their role in producing therapeutic agents (Zhang et al., 2022).
Future Directions
“4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene” could potentially be used as a reagent in the synthesis of other compounds . For example, a similar compound, “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene”, is used as a reagent in the synthesis of Dapagliflozin, a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .
properties
IUPAC Name |
4-bromo-1-chloro-2-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNVIFVDARUOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682108 | |
Record name | 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
897955-78-1 | |
Record name | 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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